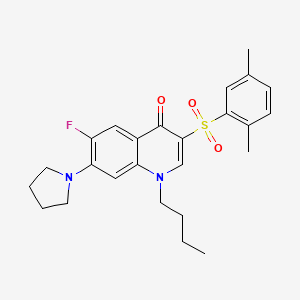

1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Description

Key features include:

- 2,5-Dimethylbenzenesulfonyl group at position 3: Introduces steric bulk and electron-withdrawing effects, which may influence target binding and metabolic stability.

- Fluorine at position 6: A common bioisostere that improves bioavailability and modulates electronic properties.

- Pyrrolidin-1-yl group at position 7: A five-membered nitrogen heterocycle that may contribute to conformational rigidity and hydrogen bonding in biological targets.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O3S/c1-4-5-10-28-16-24(32(30,31)23-13-17(2)8-9-18(23)3)25(29)19-14-20(26)22(15-21(19)28)27-11-6-7-12-27/h8-9,13-16H,4-7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBPJWHVJFQDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

Pyrrolidine Substitution: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The following table highlights critical differences between the target compound and its analogues:

¹Calculated based on molecular formula C₂₅H₂₈FN₃O₃S .

Key Observations

Shorter chains (e.g., propyl) may reduce metabolic oxidation but limit hydrophobic interactions in binding pockets .

Sulfonyl Group Variations :

- Methyl/ethyl substituents modulate steric hindrance and electronic effects. The 2,5-dimethyl configuration may optimize steric compatibility in planar binding sites.

- Ethyl groups () increase hydrophobicity but may reduce solubility .

Heterocyclic Amine Substitutions :

- Piperidine’s six-membered ring offers greater flexibility, while morpholine introduces an oxygen atom for enhanced polarity and hydrogen bonding .

Fluorine’s Role :

- Present in all analogues, fluorine likely improves metabolic stability and binding affinity through electronegative effects and C-F bond strength .

Implications for Bioactivity and Development

- The sulfonyl and heterocyclic groups are critical for ATP-binding pocket interactions.

- Solubility and Pharmacokinetics :

- Synthetic Accessibility : Analogues with simpler sulfonyl groups (e.g., 3-methylbenzenesulfonyl in ) may be more synthetically tractable than those with bulky substituents .

Biological Activity

1-Butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 456.6 g/mol

- CAS Number : 892782-07-9

The compound's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific kinases, which are critical in various cellular processes such as growth and differentiation. This inhibition is particularly relevant in cancer therapy, where dysregulated kinase activity is common.

- Antibacterial Activity : Research indicates that this compound exhibits moderate antibacterial properties against certain gram-positive bacteria. The exact mechanism involves disrupting bacterial cell wall synthesis or function.

- Signal Transduction Modulation : The compound may interfere with intracellular signaling pathways, potentially altering cellular responses to external stimuli.

Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as a lead for anticancer drug development due to its kinase inhibition properties. The inhibition of specific kinases can lead to reduced proliferation and increased apoptosis in cancer cells.

Antibacterial Activity

In vitro studies have demonstrated that this compound shows activity against various bacterial strains. For example:

- Tested Strains : Staphylococcus aureus and Streptococcus pneumoniae.

- Results : Moderate inhibitory effects were observed, suggesting potential for development as an antibacterial agent.

Case Study 1: Kinase Inhibition

In a controlled laboratory setting, the compound was tested against a panel of cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective target engagement at the kinase level.

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of this compound against standard antibiotics. The results showed that while not as potent as traditional antibiotics, it provided an alternative mechanism of action that could be beneficial in multi-drug resistant scenarios.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 456.6 g/mol |

| CAS Number | 892782-07-9 |

| Anticancer Activity | IC50 < 10 µM |

| Antibacterial Activity | Moderate against S. aureus |

| Mechanism of Action | Kinase Inhibition |

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including sulfonylation, fluorination, and pyrrolidine substitution. Key parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for the pyrrolidine moiety .

- Catalyst use : Lewis acids (e.g., AlCl₃) may improve sulfonyl group incorporation .

- Purification : Recrystallization or column chromatography ensures ≥95% purity, confirmed via HPLC .

Q. How is structural characterization performed for this quinoline derivative?

Advanced analytical methods are employed:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluoro at C6, sulfonyl at C3) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₆H₂₉FN₂O₃S) and isotopic patterns .

- X-ray crystallography : SHELX software refines crystal structures to resolve steric effects from the 2,5-dimethylbenzenesulfonyl group .

Q. What methodologies assess purity and stability under laboratory conditions?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor degradation products .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

- pH-dependent solubility : Solubility in aqueous buffers (pH 1–10) is tested for formulation compatibility .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action?

- Target selection : Prioritize enzymes/receptors (e.g., kinases, GPCRs) implicated in disease pathways .

- Docking software : AutoDock Vina or Schrödinger Suite models interactions (e.g., sulfonyl group hydrogen bonding with catalytic residues) .

- Validation : Compare docking scores (ΔG) with known inhibitors and validate via enzymatic assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response curves : Ensure IC₅₀ values are derived from ≥3 independent assays to minimize variability .

- Metabolic stability : Test cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives from rapid degradation .

- Structural analogs : Compare activity with derivatives (e.g., morpholinyl vs. pyrrolidinyl substituents) to identify pharmacophores .

Q. How does computational modeling (DFT, MD) predict reactivity and regioselectivity?

- Density Functional Theory (DFT) : Calculates Fukui indices to predict electrophilic/nucleophilic sites (e.g., C7 for pyrrolidine substitution) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., sulfonylation in DCM vs. THF) .

Q. What experimental designs evaluate environmental fate and ecotoxicology?

- OECD guidelines : Test biodegradability (Ready Biodegradability Test 301F) and bioaccumulation (log Kow) .

- Aquatic toxicity : Use Daphnia magna or zebrafish embryos to assess EC₅₀ values .

- Photodegradation : Expose to UV light (λ = 365 nm) and analyze breakdown products via LC-MS .

Key Notes for Methodological Rigor

- Crystallography : Use SHELXL for refining high-resolution data; anisotropic displacement parameters resolve steric clashes .

- Biological assays : Include positive/negative controls (e.g., cisplatin for cytotoxicity) and account for solvent cytotoxicity (e.g., DMSO <0.1%) .

- Environmental studies : Follow ISO 14040 guidelines for life-cycle assessment to quantify ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.